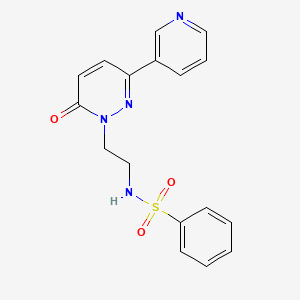
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as PFOB and is a member of the oxadiazole family.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit diverse biological activities .
Mode of Action
It has been synthesized as a potent fungicidal agent . This suggests that it may interact with specific targets in fungi to inhibit their growth or reproduction.
Biochemical Pathways
Compounds with similar structures have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that it may interact with a variety of biochemical pathways to exert its effects.
Result of Action
Given its potential fungicidal activity , it may result in the death of fungal cells or inhibit their growth.
Advantages and Limitations for Lab Experiments
The advantages of using 4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments include its high purity and good yields, as well as its potential use in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. These include:
1. Further studies to understand its mechanism of action and potential use in various fields.
2. Investigation of its potential use as a fluorescent probe for the detection of metal ions.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases.
5. Evaluation of its potential toxicity and safety in animal models and human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential use in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 4-fluorobenzoyl chloride with 5-amino-3-(pyridin-4-yl)-1,2,4-oxadiazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. This method has been reported to yield high purity and good yields of the desired compound.
Scientific Research Applications
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide has been the subject of scientific research due to its potential use in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRBJMKXWUBTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)
![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)



![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)

![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)
![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2383280.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2383284.png)
